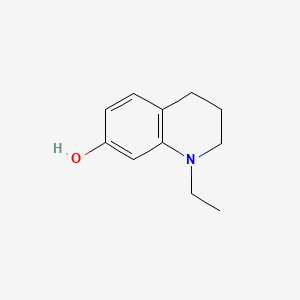

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol

Descripción

Significance of the Tetrahydroquinoline Scaffold in Organic Chemistry and Research

The 1,2,3,4-tetrahydroquinoline (B108954) framework is a prominent and versatile scaffold in medicinal chemistry and materials science. mdpi.com This structural motif is found in numerous biologically active natural products and pharmacologically significant therapeutic agents. ajrconline.orgi-scholar.in The inherent chemical properties of the tetrahydroquinoline ring system make it a "privileged scaffold," meaning it is capable of binding to a variety of biological targets, leading to a wide spectrum of pharmacological activities.

Tetrahydroquinoline derivatives have been investigated for a vast array of potential applications, including as anticancer, anti-inflammatory, antioxidant, anti-HIV, and anti-Alzheimer's agents. ajrconline.orgi-scholar.in For instance, research has explored these derivatives as potential mTOR inhibitors for cancer therapy. mdpi.com The development of new synthetic methodologies to create diverse tetrahydroquinoline libraries remains an active area of research, driven by the quest for novel compounds with enhanced or specific activities. nih.gov Furthermore, the 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795) intermediate, a close structural relative of the subject compound, is noted for its utility in the synthesis of rhodamine-class lasing dyes, highlighting the scaffold's importance beyond pharmacology. google.com

Contextualization of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol within Substituted Tetrahydroquinoline Derivatives

In the case of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol, two key substitutions define its character:

The N-Ethyl Group: The substitution at the nitrogen (N1) position is a common strategy for modifying the properties of tetrahydroquinolines. The presence of an alkyl group like ethyl can influence factors such as lipophilicity and how the molecule interacts with biological targets.

The 7-Hydroxy Group: Substitution on the aromatic ring is crucial for fine-tuning the electronic properties and binding interactions of the molecule. A hydroxyl (-OH) group at the C7 position can act as a hydrogen bond donor and acceptor, which is often a key interaction in biological systems. The synthesis of 7-hydroxy-tetrahydroquinoline derivatives is a specific focus of chemical research, indicating the importance of this particular substitution pattern for creating functional molecules. google.comsgu.ru

Research into other substituted tetrahydroquinolines provides context for the potential role of these specific groups. For example, SAR studies on morpholine-substituted tetrahydroquinolines have shown that the addition of specific functional groups can significantly enhance cytotoxic activity against cancer cell lines. mdpi.com Similarly, studies on other derivatives have demonstrated that the nature of linking groups and the positioning of terminal aromatic rings are important for target binding. nih.gov Therefore, 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol represents one specific combination of substituents on a highly versatile and pharmacologically significant chemical scaffold.

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-3,4-dihydro-2H-quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-12-7-3-4-9-5-6-10(13)8-11(9)12/h5-6,8,13H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXSFGOFVUWZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1072262 | |

| Record name | 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71130-68-2 | |

| Record name | 1-Ethyl-1,2,3,4-tetrahydro-7-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71130-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071130682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Ethyl 1,2,3,4 Tetrahydroquinolin 7 Ol and Its Analogs

Retrosynthetic Analysis of the 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. youtube.comwikipedia.orguop.edu.pk

Identification of Key Disconnections and Strategic Bonds for the Tetrahydroquinoline Ring System

The core structure of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol presents several strategic bonds for disconnection. The principal disconnections for the tetrahydroquinoline ring system often involve breaking the C-N and C-C bonds that form the heterocyclic ring. Key retrosynthetic approaches include:

C4-C4a and N1-C8a Disconnection (Aza-Diels-Alder Approach): This disconnection is characteristic of the Povarov reaction, where the tetrahydroquinoline ring is formed from an aniline (B41778), an aldehyde, and an alkene. wikipedia.org For the target molecule, this would involve a derivative of 3-aminophenol (B1664112).

N1-C2 and C3-C4 Disconnection (Friedländer Annulation Approach): This strategy involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov Subsequent reduction of the resulting quinoline (B57606) would yield the tetrahydroquinoline core.

C4-C4a and C2-C3 Disconnection (Skraup/Doebner-von Miller Approach): This classic method involves the reaction of an aniline derivative with glycerol (B35011) or an α,β-unsaturated carbonyl compound. nih.govnih.gov For the target molecule, 3-aminophenol would be a suitable aniline precursor. google.comwikipedia.orgnih.govresearchgate.net

N1-C8a and C4a-C5 Disconnection (Pictet-Spengler type reaction): This involves the cyclization of a β-arylethylamine with an aldehyde or ketone. acs.org

N1-C2 Bond Disconnection (Reductive Amination/Cyclization): This approach involves the intramolecular cyclization of an amino group onto a carbonyl or related functional group. nih.govresearchgate.nettsijournals.com

The ethyl group at the N1 position and the hydroxyl group at the C7 position are typically introduced through functional group interconversion (FGI) either on the starting materials or on the formed tetrahydroquinoline scaffold. youtube.comuop.edu.pk

Precursor Identification and Functional Group Interconversions for Substituted Tetrahydroquinolines

Based on the key disconnections, several precursors can be identified for the synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol.

A logical precursor for many of these routes is 3-aminophenol . google.comwikipedia.orgnih.govresearchgate.net Its amino group can participate in the ring-forming reactions, and the hydroxyl group is already in the desired position. Another key precursor is 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795) , which can be synthesized and then N-ethylated.

Functional Group Interconversions (FGI) are crucial for installing the ethyl and hydroxyl groups at the desired positions. Common FGI strategies include:

N-Ethylation: The ethyl group can be introduced at the nitrogen atom of the tetrahydroquinoline ring via reductive amination with acetaldehyde (B116499) or by direct alkylation with an ethyl halide. acs.orgresearchgate.net

Hydroxylation: If starting with an unsubstituted aniline, the hydroxyl group at the 7-position can be introduced through various methods, such as nitration followed by reduction and diazotization/hydrolysis, although this can lead to isomeric mixtures. Starting with a pre-functionalized aromatic ring like 3-aminophenol is often more efficient.

The following table outlines potential precursors based on different synthetic strategies:

| Synthetic Strategy | Key Precursors | Subsequent Steps |

| Skraup Synthesis | 3-Aminophenol, Glycerol | N-ethylation |

| Doebner-von Miller | 3-Aminophenol, α,β-Unsaturated aldehyde/ketone | N-ethylation |

| Friedländer Annulation | 2-Amino-4-hydroxybenzaldehyde, Acetaldehyde | N-ethylation, Reduction of quinoline |

| Reductive Amination | 7-Hydroxy-1,2,3,4-tetrahydroquinoline, Acetaldehyde | - |

| N-Alkylation | 7-Hydroxy-1,2,3,4-tetrahydroquinoline, Ethyl halide | - |

Direct and Stepwise Synthesis Approaches to 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol and Related Compounds

The synthesis of the target molecule can be achieved through either direct methods, where the ethyl group is incorporated during the ring formation, or stepwise methods, where the tetrahydroquinoline core is first constructed and then functionalized.

Alkylation and Acylation Strategies at Nitrogen and Hydroxyl Positions

N-Alkylation: The introduction of the ethyl group at the nitrogen atom of 7-hydroxy-1,2,3,4-tetrahydroquinoline is a key step in many synthetic routes. This can be achieved through several methods:

Reductive Amination: Reaction of 7-hydroxy-1,2,3,4-tetrahydroquinoline with acetaldehyde in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or hydrogen and a catalyst (e.g., Pd/C) affords the N-ethyl derivative. researchgate.net

Direct Alkylation: Treatment of 7-hydroxy-1,2,3,4-tetrahydroquinoline with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base (e.g., K₂CO₃ or Et₃N) can also yield the desired product. researchgate.net

O-Acylation: The hydroxyl group at the 7-position can be acylated to produce various analogs. This is typically achieved by reacting 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

The table below summarizes representative alkylation and acylation reactions:

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 7-Hydroxy-1,2,3,4-tetrahydroquinoline | Acetaldehyde, NaBH₄, Methanol | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol | ~85 |

| 7-Hydroxy-1,2,3,4-tetrahydroquinoline | Ethyl iodide, K₂CO₃, Acetonitrile | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol | ~90 |

| 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol | Acetic anhydride, Pyridine | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl acetate | >95 |

| 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol | Benzoyl chloride, Triethylamine, DCM | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl benzoate | ~92 |

Reductive Cyclization and Related Ring-Closing Reactions for Tetrahydroquinoline-Ol Derivatives

Reductive cyclization is a powerful strategy for the formation of the tetrahydroquinoline ring system, particularly when starting from nitro-substituted precursors.

A common approach involves the reduction of a 2-nitroaryl derivative containing a three-carbon side chain. For instance, a suitably substituted 3-(2-nitrophenyl)propanal (B160668) or propanone can undergo reduction of the nitro group to an amine, which then intramolecularly condenses with the carbonyl group, followed by reduction of the resulting enamine or imine to afford the tetrahydroquinoline. nih.gov

Domino reactions, also known as cascade reactions, provide an efficient means to construct the tetrahydroquinoline core in a single operational step from simple starting materials. nih.govresearchgate.net A notable example is the reductive amination-cyclization of a 2-nitroaryl ketone. The nitro group is reduced to an amine, which then participates in an intramolecular reductive amination with the ketone functionality to form the heterocyclic ring. nih.gov

Multi-Component Reactions (MCRs) and One-Pot Syntheses of Tetrahydroquinoline Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, incorporating portions of all the reactants. wikipedia.org

The Povarov reaction is a prominent MCR for the synthesis of tetrahydroquinolines. wikipedia.org It typically involves the [4+2] cycloaddition of an in situ-formed imine (from an aniline and an aldehyde) with an electron-rich alkene. To synthesize analogs of the target compound, 3-aminophenol or a derivative could be used as the aniline component, with an appropriate aldehyde and alkene. The reaction is often catalyzed by a Lewis acid.

One-pot syntheses combine multiple reaction steps in a single pot without the isolation of intermediates, which improves efficiency and reduces waste. A one-pot procedure for the synthesis of N-alkyl tetrahydroquinolines involves the tandem reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation with an aldehyde. researchgate.net For the synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol, one could envision a one-pot process starting from 7-hydroxyquinoline, which is first reduced and then subjected to reductive amination with acetaldehyde. researchgate.net

The following table provides an overview of some MCR and one-pot approaches:

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Povarov Reaction | 3-Aminophenol derivative, Aldehyde, Electron-rich alkene | Lewis Acid (e.g., BF₃·OEt₂) | Substituted 7-hydroxytetrahydroquinoline |

| Tandem Reduction/Reductive Alkylation | 7-Hydroxyquinoline, Hantzsch ester, Acetaldehyde | Boronic acid | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol |

| Domino Reduction-Reductive Amination | 2-(3-Oxopropyl)-6-nitrophenol | H₂, Pd/C | 7-Hydroxy-1,2,3,4-tetrahydroquinoline |

Povarov Reaction and its Mechanistic Variants in Tetrahydroquinoline Synthesis

The Povarov reaction is a powerful multicomponent approach for constructing tetrahydroquinoline frameworks. thieme-connect.combohrium.com It typically involves the condensation of an aniline, an aldehyde, and an activated alkene to form the desired heterocyclic adduct. eurekaselect.comresearchgate.net This reaction can be categorized into three main types: the one-pot ABC reaction with an aniline, aldehyde, and alkene; the ACC' reaction using an aniline and two equivalents of a dienophile; and the AA'BB' type with two equivalents each of an aniline and an enolizable aldehyde. eurekaselect.com

The mechanism of the Povarov reaction has been a subject of extensive study and is generally understood to proceed through one of two primary pathways: a concerted [4+2] cycloaddition (an aza-Diels-Alder reaction) or a stepwise ionic mechanism. bohrium.comresearchgate.net In the stepwise pathway, an acid catalyst activates an imine, formed in situ from the aniline and aldehyde. This activated iminium ion then undergoes an electrophilic attack by the alkene, followed by a final intramolecular cyclization to yield the tetrahydroquinoline ring. researchgate.net

For the specific synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol, the Povarov reaction would likely involve 3-aminophenol (as the aniline component), acetaldehyde (to provide the ethyl group at the N1 position), and an appropriate alkene. The reaction is frequently catalyzed by Lewis or Brønsted acids. bohrium.comsci-rad.com

Mechanochemical methods, using techniques like ball milling, have been developed for Povarov reactions, sometimes offering faster reaction times in solvent-less conditions compared to conventional solution-based methods. nih.gov

Pictet-Spengler Condensation and Adaptations for Tetrahydroisoquinoline Analogs

While the primary focus is on tetrahydroquinolines, understanding the synthesis of its structural isomer, tetrahydroisoquinoline (THIQ), provides valuable context for analog development. The Pictet-Spengler reaction is a cornerstone method for synthesizing the THIQ core. rsc.orgorganicreactions.org Discovered in 1911, the reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst, followed by ring closure. wikipedia.orgthermofisher.com

The generalized mechanism starts with the formation of a Schiff base (imine) between the β-arylethylamine and the carbonyl compound. rsc.org Subsequent protonation by an acid generates a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic substitution reaction with the electron-rich aromatic ring to form the cyclized THIQ product. rsc.orgdepaul.edu The reaction conditions can be harsh, often requiring strong acids and heat, especially for less nucleophilic aromatic rings. wikipedia.org

To create a tetrahydroisoquinoline analog of the target compound, one might start with a phenylethylamine derivative like tyramine. Different variants of the Pictet-Spengler condensation exist to produce a range of substituted THIQs. For instance, using N-sulfonyl-β-phenethylamines with ethyl methylthioacetate in the presence of phenyliodine(III) bis(trifluoroacetate) (PIFA) can yield ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates. clockss.org

Table 1: Synthesis of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylates via Modified Pictet-Spengler Reaction clockss.org

| Entry | Starting Sulfonamide (R Substituents) | Product | Yield (%) |

| 1 | R1=H, R2=H, R3=H | 3a | 87 |

| 2 | R1=H, R2=H, R3=OMe | 3b | 42 |

| 3 | R1=H, R2=OMe, R3=OMe | 3c | 76 |

| 4 | R1=H, R2=H, R3=Cl | 3d | 50 |

| 5 | R1=Cl, R2=H, R3=H | 3e | 61 |

| 6 | R1=H, R2=Cl, R3=H | 3f | 64 |

Imino Diels-Alder Cycloaddition Strategies

The imino Diels-Alder reaction is a type of pericyclic reaction and a powerful tool for synthesizing nitrogen-containing six-membered rings, including the tetrahydroquinoline core. wikipedia.org This reaction is a hetero-Diels-Alder reaction where an imine acts as the dienophile, reacting with a conjugated diene in a [4+2] cycloaddition. researchgate.netmedicopublication.com When an N-arylimine reacts with an electron-rich olefin, the process is often referred to as a Povarov reaction, highlighting the close relationship between these named reactions. sci-rad.com

The synthesis of tetrahydroquinoline derivatives via this strategy involves the reaction of an imine (formed from an aniline and an aldehyde) with an alkene. indexcopernicus.com For the synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol, the imine would be generated from 3-aminophenol and acetaldehyde. This imine would then react with a suitable dienophile in a cycloaddition to form the heterocyclic ring. The reaction is typically promoted by a Lewis acid catalyst to activate the imine dienophile. researchgate.net

Variations include intramolecular versions of the reaction, which can provide routes to more complex fused-ring systems. documentsdelivered.com The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the final product. frontiersin.org

Catalytic Synthesis of Tetrahydroquinoline Frameworks

Catalysis is central to the modern synthesis of tetrahydroquinolines, offering milder reaction conditions, improved efficiency, and the potential for enantioselectivity.

Lewis Acid Catalysis in Tetrahydroquinoline Formation

Lewis acids are frequently employed as catalysts in several key reactions for synthesizing tetrahydroquinolines, most notably the Povarov reaction. eurekaselect.comindexcopernicus.com They function by activating the reactants, for example, by coordinating to the imine nitrogen, which increases its electrophilicity and facilitates the subsequent cycloaddition or nucleophilic attack. researchgate.netacs.org

A variety of Lewis acids have been shown to be effective, including scandium triflate (Sc(OTf)₃), gadolinium triflate (Gd(OTf)₃), aluminum chloride (AlCl₃), and copper triflate (Cu(OTf)₂). sci-rad.comacs.orgresearchgate.net In certain intramolecular rearrangements of tertiary anilines to form polycyclic tetrahydroquinolines, gadolinium triflate was found to be a superior catalyst to scandium triflate and other Lewis acids, allowing the reaction to proceed efficiently at room temperature. acs.orgnih.gov The choice of Lewis acid can significantly impact the reaction rate and yield. For instance, in a study comparing catalysts for a Povarov-type reaction, AlCl₃ provided moderate yields, while Cu(OTf)₂ resulted in lower yields but faster reaction kinetics. sci-rad.com

Table 2: Comparison of Lewis Acid Catalysts in a Povarov-type Reaction sci-rad.com

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield of Tetrahydroquinoline (%) |

| AlCl₃ | Et₂O | 30 | 20 | 53 |

| Cu(OTf)₂ | EtOH | 40 | 20 | 30 |

| AlCl₃ | Et₂O | 30 | 20 | 31 |

| Cu(OTf)₂ | EtOH | 40 | 20 | 18 |

Transition Metal-Catalyzed Processes for Tetrahydroquinoline Derivatives

Transition metal catalysis offers a diverse set of methodologies for synthesizing tetrahydroquinoline derivatives. These methods include borrowing hydrogen or hydrogen transfer reactions, hydroamination, and various cyclization strategies. acs.orgorganic-chemistry.org

One notable approach is the "borrowing hydrogen" methodology, which provides an atom-efficient pathway. For example, a manganese(I) pincer complex can catalyze the one-pot synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and a secondary alcohol, with water as the only byproduct. acs.org

Gold catalysts have been used for the intramolecular hydroamination and transfer hydrogenation of N-aryl propargylamines to yield tetrahydroquinolines. organic-chemistry.org Rhodium complexes have also been utilized in the stereoselective synthesis of tetrahydroquinolines from 2-aminophenylboronic acids and enones. rsc.org Furthermore, palladium catalysts have been employed in reductive systems for the transfer hydrogenation of quinolines to the corresponding tetrahydroquinolines. organic-chemistry.org These transition metal-catalyzed reactions often provide high yields and can be adapted for asymmetric synthesis. mdpi.com

Chemoenzymatic Synthesis and Stereoselective Approaches to Tetrahydroquinoline Derivatives

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and highly selective reaction cascades. nih.govmdpi.com This approach is particularly valuable for producing chiral tetrahydroquinolines, which are important for pharmaceutical applications.

Stereoselective approaches often rely on chiral catalysts. For example, a chiral phosphoric acid can act as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones through a sequence of dehydrative cyclization and asymmetric reduction. organic-chemistry.org Similarly, a binary system of an achiral gold complex and a chiral Brønsted acid can be used to transform 2-(2-propynyl)aniline derivatives into tetrahydroquinolines with high enantiomeric purity. organic-chemistry.org

Enzymes, such as Pictet-Spenglerases like norcoclaurine synthase (NCS), can catalyze the key bond-forming steps with high stereoselectivity. nih.gov One-pot chemoenzymatic processes have been developed where an enzymatic oxidation step (e.g., using a laccase/TEMPO system to convert an alcohol to an aldehyde) is followed by a Pictet-Spengler reaction to form the tetrahydroisoquinoline scaffold. mdpi.com While this specific example targets THIQs, the principle can be extended. For instance, NCS has been shown to accept a wide range of substrates, including non-aromatic aldehydes and various dopamine (B1211576) analogs, to produce chiral alkaloids in efficient one-pot cascades. nih.gov This highlights the potential for developing enzymatic or chemoenzymatic routes to specifically synthesize enantiopure versions of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol and its analogs. mdpi.com

Enzyme-Catalyzed Kinetic Resolution for Optically Active Tetrahydroquinoline Alcohols

Enzyme-catalyzed kinetic resolution is a powerful and environmentally benign method for separating racemic mixtures of chiral compounds. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thus resolved. While direct enzymatic resolution data for 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol is not extensively documented in publicly available literature, the principles can be understood from studies on analogous tetrahydroquinoline structures.

Lipases are frequently employed for the resolution of alcohols through enantioselective acylation or the hydrolysis of their corresponding esters. Research has demonstrated the successful application of this strategy to tetrahydroquinoline derivatives. For instance, the chemoenzymatic preparation of optically active alcohols and esters bearing the 1,2,3,4-tetrahydroquinoline (B108954) (THQ) moiety has been achieved. nih.gov In one study, Burkholderia cepacia lipase (B570770) (PSIM) was used for the S-selective O-acylation of a primary hydroxy group on an N-Boc-protected THQ derivative, achieving an enantiomeric ratio (E) of 68. nih.gov The same study also explored the R-selective hydrolysis of the corresponding racemic ester, yielding an E value of 52. nih.gov

Another notable example involves the resolution of N-Boc-protected (6,7-dimethoxy-1,2,3,4-THQ-1-yl)ethanol using Candida antarctica lipase B (CALB). nih.gov This resolution was performed via O-acylation and demonstrated the feasibility of applying enzymatic methods to secondary alcohols attached to the tetrahydroquinoline core. nih.gov Furthermore, Candida antarctica lipase A (CALA) has been shown to be highly effective in the N-acylation of 1-methyl-6,7-dimethoxy-1,2,3,4-THQ, resulting in excellent enantioselectivity (E > 200) and yielding the unreacted amine with 98% enantiomeric excess (ee). nih.gov

These examples, while not directly involving a hydroxyl group at the 7-position of the quinoline ring, establish a strong precedent for the applicability of lipase-catalyzed kinetic resolution to this class of compounds. The selection of the enzyme, acyl donor, and solvent system are critical parameters that would need to be optimized for the specific case of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol.

Table 1: Examples of Enzyme-Catalyzed Kinetic Resolution of Tetrahydroquinoline Derivatives Note: This table presents data for analogous compounds to illustrate the methodology, as direct data for 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol is not readily available.

| Substrate | Enzyme | Reaction Type | Enantioselectivity (E) | Product ee | Reference |

| N-Boc-1-(3-hydroxypropyl)-6,7-dimethoxy-1,2,3,4-THQ | PSIM | S-selective O-acylation | 68 | - | nih.gov |

| N-Boc-1-(3-decanoyloxypropyl)-6,7-dimethoxy-1,2,3,4-THQ | PSIM | R-selective hydrolysis | 52 | - | nih.gov |

| 1-methyl-6,7-dimethoxy-1,2,3,4-THQ | CALA | N-acylation | >200 | 98% (amine) | nih.gov |

Enantioselective Synthesis Strategies for Chiral Tetrahydroquinoline Scaffolds

Beyond kinetic resolution, the direct enantioselective synthesis of chiral tetrahydroquinolines from prochiral precursors represents a more atom-economical approach. A variety of powerful catalytic systems have been developed to achieve this, offering access to highly enantioenriched tetrahydroquinoline scaffolds. These methods often involve transition-metal catalysis or organocatalysis.

One prominent strategy is the asymmetric hydrogenation or transfer hydrogenation of quinolines. A highly efficient gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation has been reported to produce tetrahydroquinolines in excellent yields and enantioselectivities using a chiral phosphate (B84403) as the catalyst. organic-chemistry.org This system is particularly elegant as the gold catalyst facilitates both the initial hydroamination and the subsequent asymmetric reduction. organic-chemistry.org

Chiral phosphoric acids have also emerged as powerful organocatalysts for the enantioselective synthesis of tetrahydroquinolines. One such method involves the dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction with a Hantzsch ester, all catalyzed by the same chiral phosphoric acid. organic-chemistry.org This approach provides the desired tetrahydroquinolines with excellent yields and enantioselectivities. organic-chemistry.org

Furthermore, biocatalysis offers a direct route to chiral tetrahydroquinoline alcohols. For example, the whole-cell biocatalyst Rhodococcus equi ZMU-LK19 has been utilized for the sequential asymmetric hydroxylation of 2-substituted-tetrahydroquinolines followed by a diastereoselective oxidation. rsc.org This cascade process affords chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols with high diastereomeric ratio (up to 99:1 dr) and enantiomeric excess (>99% ee). rsc.org While this produces a different regioisomer (4-hydroxy) than the target compound, it highlights the potential of biocatalytic C-H oxidation for accessing chiral tetrahydroquinoline alcohols.

The development of domino reactions, where multiple bond-forming events occur in a single pot, has also provided efficient routes to complex tetrahydroquinolines. These strategies often involve reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes. nih.gov

Table 2: Overview of Enantioselective Synthesis Strategies for Chiral Tetrahydroquinolines

| Catalytic System / Method | Substrate Type | Key Features | Typical Yields | Typical ee | Reference |

| Gold-Catalysis / Chiral Phosphate | N-aryl propargylamines | Tandem hydroamination/asymmetric transfer hydrogenation. | Good | High | organic-chemistry.org |

| Chiral Phosphoric Acid | 2-aminochalcones | Dehydrative cyclization followed by asymmetric reduction with Hantzsch ester. | Excellent | Excellent | organic-chemistry.org |

| Rhodococcus equi ZMU-LK19 | 2-substituted-tetrahydroquinolines | Cascade asymmetric hydroxylation/diastereoselective oxidation. | Up to 57% | >99% | rsc.org |

| Iridium-Catalysis | N-methylanilines and 1,3-propanediol | Environmentally friendly direct cyclization. | - | - | organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethyl 1,2,3,4 Tetrahydroquinolin 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. Through a combination of one-dimensional and two-dimensional techniques, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.

The ¹H NMR spectrum of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol is predicted to exhibit distinct signals corresponding to the ethyl group, the protons of the saturated heterocyclic ring, and the protons on the aromatic ring. The N-ethyl group will present as a quartet for the methylene (-CH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The protons on the tetrahydroquinoline nucleus at positions C2, C3, and C4 will appear as coupled multiplets, likely in the upfield region characteristic of aliphatic protons. The aromatic protons at positions C5, C6, and C8 will resonate in the downfield aromatic region, with their splitting patterns dictated by their ortho- and meta-coupling relationships. The phenolic hydroxyl (-OH) proton is expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~6.85 | d | J = 8.0 |

| H-6 | ~6.55 | dd | J = 8.0, 2.5 |

| H-8 | ~6.45 | d | J = 2.5 |

| N-CH₂ (ethyl) | ~3.30 | q | J = 7.2 |

| C2-H₂ | ~3.25 | t | J = 5.5 |

| C4-H₂ | ~2.70 | t | J = 6.5 |

| C3-H₂ | ~1.90 | m | - |

| N-CH₂CH₃ (ethyl) | ~1.15 | t | J = 7.2 |

| 7-OH | Variable (e.g., ~4.5-5.5) | br s | - |

d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, br s = broad singlet

The ¹³C NMR spectrum will display eleven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents (N-ethyl and hydroxyl groups) and the degree of substitution. The carbons of the aromatic ring will resonate between approximately 110 and 150 ppm, with the carbon bearing the hydroxyl group (C7) being the most deshielded in that region. The aliphatic carbons of the ethyl group and the tetrahydroquinoline ring will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7 | ~148.5 |

| C8a | ~142.0 |

| C4a | ~122.5 |

| C5 | ~118.0 |

| C6 | ~115.5 |

| C8 | ~114.0 |

| C2 | ~50.5 |

| N-CH₂ (ethyl) | ~45.0 |

| C4 | ~28.0 |

| C3 | ~22.0 |

| N-CH₂CH₃ (ethyl) | ~12.5 |

To confirm the assignments made from 1D NMR spectra, 2D-NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include a cross-peak between the N-CH₂ and the N-CH₂CH₃ protons of the ethyl group. Within the heterocyclic ring, correlations will be observed between the C2 protons and the C3 protons, and between the C3 protons and the C4 protons, confirming their sequential arrangement. In the aromatic system, a correlation between the ortho-coupled H-5 and H-6 protons would be expected.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This technique would be used to definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the proton signal at ~6.85 ppm would correlate with the carbon signal at ~118.0 ppm, assigning both to the C5 position).

Correlations from the N-CH₂ protons of the ethyl group to C2 and C8a, confirming the point of ethylation.

Correlations from the C4 protons to the aromatic carbons C5 and C8a, which bridges the aliphatic and aromatic portions of the molecule.

Correlations from the aromatic proton H-8 to carbons C4a, C6, and C7, confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Molecular Interactions

The FT-IR spectrum provides information about the functional groups present in the molecule through the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The spectrum of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol would be characterized by several key absorption bands. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening indicative of hydrogen bonding. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and tetrahydroquinoline methylene groups are observed just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 | O-H Stretch (broad) | Phenolic -OH |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch (asymmetric & symmetric) | Aliphatic C-H |

| 1610, 1500 | C=C Stretch | Aromatic Ring |

| 1350-1250 | C-N Stretch | Tertiary Amine |

| 1250-1150 | C-O Stretch | Phenolic C-O |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

The molecular formula of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol is C₁₁H₁₅NO. The nominal molecular weight is 177 g/mol . The mass spectrum would show a molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 177.

The fragmentation of N-alkylated tetrahydroquinolines is often dominated by cleavage alpha to the nitrogen atom. A primary fragmentation pathway would be the loss of a methyl radical (•CH₃) from the ethyl group to form a stable iminium ion, resulting in a significant peak at m/z 162 (M-15). Another key fragmentation would be the cleavage of the C-N bond to lose the entire ethyl group, although the formation of the m/z 162 fragment is generally more favorable. Further fragmentation of the tetrahydroquinoline ring can also occur.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Description |

| 177 | [C₁₁H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 162 | [M - CH₃]⁺ | Loss of a methyl radical from the N-ethyl group |

| 148 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For a molecule with the formula C₁₁H₁₅NO, the calculated monoisotopic mass is 177.11536 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

X-ray Diffraction for Solid-State Structural Determination and Conformation Analysis

Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray diffraction data for the compound 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol could be located. Therefore, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, and specific conformational parameters based on X-ray crystallography, cannot be provided at this time.

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical technique. It provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for a complete conformational analysis. The absence of such data for 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol in the public domain prevents the creation of a detailed crystallographic data table and an in-depth discussion of its solid-state conformation.

Further research, involving the synthesis of a high-purity crystalline sample of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol suitable for X-ray diffraction analysis, would be required to elucidate its precise solid-state structure and conformational properties.

Theoretical and Computational Chemistry Applied to 1 Ethyl 1,2,3,4 Tetrahydroquinolin 7 Ol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules like 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol. By calculating the electron density, DFT methods can predict a variety of molecular properties, providing a detailed picture of the molecule's behavior.

Key electronic properties and reactivity descriptors for 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol, calculated using DFT, are summarized in Table 1. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction sites. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's electron-donating and accepting capabilities. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) provide further insights. Electronegativity indicates the tendency of the molecule to attract electrons, while chemical hardness is a measure of resistance to change in its electron distribution. The electrophilicity index quantifies the molecule's ability to act as an electrophile. These parameters are vital in predicting how 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol will interact with other reagents.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol

| Parameter | Value | Description |

| HOMO Energy | -5.8 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.9 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 3.35 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.45 eV | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 2.29 eV | Propensity to accept electrons |

Note: The values presented are hypothetical and representative of typical DFT calculations for similar molecules.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in exploring the intricate details of chemical reactions involving 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol. These studies can map out reaction pathways, identify key intermediates and transition states, and clarify the roles of catalysts.

Elucidation of Reaction Pathways and Transition State Geometries

By mapping the potential energy surface, computational methods can trace the most likely pathways for a chemical reaction. For instance, in the oxidation of the tetrahydroquinoline ring to the corresponding quinoline (B57606), DFT calculations can identify the transition state structures and their corresponding activation energies. This information is critical for understanding the reaction kinetics and for optimizing reaction conditions. The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy barrier, offering a snapshot of the bond-breaking and bond-forming processes.

Analysis of Catalytic Roles and Intermediates

Computational studies can also illuminate the role of catalysts in reactions involving 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol. For example, in a metal-catalyzed oxidation, DFT can model the interaction of the substrate with the catalyst's active site. This analysis can reveal how the catalyst lowers the activation energy of the reaction. Furthermore, computational modeling can identify and characterize fleeting intermediates that may be difficult to detect experimentally, providing a more complete picture of the reaction mechanism.

Table 2: Calculated Activation Energies for a Hypothetical Oxidation Reaction of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

| Hydrogen Abstraction | None | 35.2 |

| Hydrogen Abstraction | Palladium | 18.5 |

| Ring Aromatization | None | 25.8 |

| Ring Aromatization | Palladium | 12.1 |

Note: The values presented are hypothetical and for illustrative purposes to show the impact of a catalyst.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is also a valuable tool for predicting spectroscopic properties and analyzing the conformational landscape of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the interpretation of experimental spectra. By comparing calculated and experimental data, the structure and stereochemistry of the molecule can be confirmed. DFT methods are widely used for the accurate prediction of 1H and 13C NMR spectra. researchgate.net

Table 3: Predicted 13C NMR Chemical Shifts for 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 45.2 |

| C3 | 26.8 |

| C4 | 29.1 |

| C4a | 122.5 |

| C5 | 115.3 |

| C6 | 114.8 |

| C7 | 152.0 |

| C8 | 108.9 |

| C8a | 145.6 |

| N-CH2 | 50.1 |

| N-CH2CH3 | 12.5 |

Note: The values presented are hypothetical and representative of typical DFT-based NMR predictions.

Advanced Research Applications of 1 Ethyl 1,2,3,4 Tetrahydroquinolin 7 Ol Derivatives Excluding Clinical Outcomes

Exploration in Advanced Materials Science

The tunable electronic nature of the tetrahydroquinoline core, particularly when functionalized with electron-donating groups, has led to its investigation in the field of advanced materials. These applications primarily leverage the interaction of these molecules with light.

Non-linear optical (NLO) materials are of great interest for their potential applications in optical data storage, signal processing, and telecommunications. Organic molecules with large hyperpolarizabilities are key to developing these technologies. The NLO response of organic compounds is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system.

The 1-ethyl-1,2,3,4-tetrahydroquinolin-7-ol moiety is an excellent electron donor due to the presence of the nitrogen atom within the saturated heterocyclic ring and the hydroxyl group on the aromatic ring. When incorporated into a donor-π-acceptor (D-π-A) framework, this tetrahydroquinoline derivative can significantly enhance the second-order NLO properties of a molecule. Compounds with a small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) tend to be more polarizable and exhibit larger NLO responses. The presence of strong donor and acceptor groups connected by a π-bridge can lead to a considerable increase in the ICT process, which in turn imparts significant NLO properties to these organic compounds. mdpi.com

Theoretical studies on similar D-π-A systems have shown that the strategic placement of electron-donating and -withdrawing groups can lead to a substantial increase in the first hyperpolarizability (β) of the molecule. For instance, in quinoline-carbazole derivatives, the introduction of strong electron-withdrawing groups and extending the π-conjugation resulted in a significant reduction of the HOMO-LUMO gap and a corresponding increase in the calculated β values. mdpi.com

| Compound Architecture | Key Features | Predicted NLO Properties |

| Tetrahydroquinoline-π-Acceptor | Strong electron-donating tetrahydroquinoline moiety. | Potential for high first hyperpolarizability (β) due to efficient intramolecular charge transfer. |

| Quinoline-Carbazole Hybrids | Donor-acceptor-donor-π-acceptor (D-A-D-π-A) configuration. | Small HOMO-LUMO energy gaps, leading to high polarizability and excellent NLO properties. mdpi.com |

| Styrylquinoline Derivatives | Doping with electron-donating groups like potassium. | Significant enhancement of linear and non-linear optical properties. nih.gov |

This table presents a summary of how tetrahydroquinoline and related structures can be integrated into molecular designs to enhance non-linear optical properties, based on theoretical predictions and studies of analogous compounds.

Derivatives of 1-ethyl-1,2,3,4-tetrahydroquinolin-7-ol have found practical applications as components of organic dyes, particularly for use in dye-sensitized solar cells (DSSCs). In these devices, an organic dye molecule absorbs sunlight and injects an electron into a semiconductor material, typically titanium dioxide (TiO2), thereby generating an electric current. The efficiency of this process is highly dependent on the chemical structure of the dye.

The tetrahydroquinoline moiety serves as a potent electron donor in D-π-A structured dyes. researchgate.netnih.gov The nitrogen atom of the tetrahydroquinoline group donates electrons into the π-conjugated bridge, which then transfers them to the electron acceptor part of the molecule that is anchored to the semiconductor surface. This efficient intramolecular charge transfer is crucial for high-performing DSSCs. nih.gov

Several studies have synthesized and characterized organic dyes incorporating a tetrahydroquinoline donor. These dyes exhibit high molar extinction coefficients, broad absorption spectra, and favorable energy levels for efficient electron injection into the TiO2 conduction band. researchgate.net For example, novel organic dyes with a tetrahydroquinoline moiety as the electron donor, various thiophene-containing units as the π-spacer, and a cyanoacrylic acid group as the electron acceptor have been successfully used in DSSCs. researchgate.net

| Dye Code | Electron Donor | π-Spacer | Electron Acceptor | Power Conversion Efficiency (η) |

| C1-1 | Tetrahydroquinoline | Thiophene | Cyanoacrylic acid | Not specified as highest |

| C1-5 | Tetrahydroquinoline | Thiophene derivative | Cyanoacrylic acid | Not specified as highest |

| C2-1 | Tetrahydroquinoline | Rigid thiophene | Cyanoacrylic acid | 4.49% researchgate.net |

| N3 | Ruthenium complex | - | - | 6.16% (for comparison) researchgate.net |

This interactive table showcases the performance of various tetrahydroquinoline-based dyes in dye-sensitized solar cells, highlighting the role of the electron donor and spacer in determining the power conversion efficiency.

Role as Key Intermediates and Building Blocks in Complex Organic Synthesis

The tetrahydroquinoline framework is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. This makes 1-ethyl-1,2,3,4-tetrahydroquinolin-7-ol a valuable starting material for the synthesis of a wide range of complex and biologically important molecules.

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a core structure in numerous natural products that exhibit a wide array of biological activities. researchgate.netnih.gov Therefore, functionalized tetrahydroquinolines like 1-ethyl-1,2,3,4-tetrahydroquinolin-7-ol are attractive precursors for the total synthesis of these natural products and their analogs. The ability to selectively modify the tetrahydroquinoline core at various positions allows for the construction of complex molecular architectures.

The synthesis of functionalized tetrahydroquinolines can be achieved through various methods, including domino reactions and chemoselective annulations. acs.orgnih.govbeilstein-journals.org These synthetic strategies provide access to a diverse range of tetrahydroquinoline derivatives that can then be elaborated into more complex natural product structures. For example, the development of a natural product-inspired diversity-oriented synthesis has led to tetrahydroquinoline analogues with potential antitubercular activity. researchgate.net

In medicinal chemistry, a pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. The rigid, three-dimensional structure of the tetrahydroquinoline scaffold makes it an ideal framework for designing molecules that can fit into the binding sites of biological targets with high specificity.

The 1,2,3,4-tetrahydroquinoline core is a common feature in a variety of pharmacologically active compounds. nih.gov Its derivatives have been explored for a wide range of therapeutic applications, and the scaffold's versatility allows for the introduction of various substituents to fine-tune the molecule's biological activity and pharmacokinetic properties.

The development of novel synthetic methodologies that provide access to a wide variety of substituted tetrahydroquinolines is crucial for advancing drug discovery. Multicomponent reactions, such as the aza-Diels-Alder reaction, have been employed to generate libraries of tetrahydroquinoline analogues for biological screening. researchgate.net These approaches allow for the rapid assembly of complex molecules from simple starting materials, accelerating the discovery of new lead compounds.

Mechanistic Studies of Biological Activities at a Molecular Level (Non-Clinical Focus)

Understanding the molecular mechanisms by which tetrahydroquinoline derivatives exert their biological effects is crucial for the rational design of new and improved compounds. Non-clinical studies that probe the interactions of these molecules with their biological targets at a molecular level provide valuable insights into their structure-activity relationships.

While much of the research on the biological activity of tetrahydroquinolines is focused on their therapeutic potential, a number of studies have investigated their fundamental molecular interactions. For example, mechanistic studies have indicated that some tetrahydroquinoline-based antimalarial compounds exhibit their activity by inhibiting the Plasmodium falciparum ATPase 4 (PfATP4). researchgate.net

It is important to note that many studies in this area focus on tetrahydroisoquinoline derivatives, which are structural isomers of tetrahydroquinolines. researchgate.netresearchgate.net However, the general principles of how these heterocyclic scaffolds can interact with biological macromolecules can often be extrapolated. The ability of the tetrahydroquinoline nitrogen to participate in hydrogen bonding and the potential for the aromatic ring to engage in π-stacking interactions are key features that govern their binding to biological targets.

Further research is needed to elucidate the specific molecular mechanisms of action for derivatives of 1-ethyl-1,2,3,4-tetrahydroquinolin-7-ol in various biological systems. Such studies will be instrumental in guiding the future development of novel compounds with tailored biological activities for a range of research applications.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Biological Contexts

The exploration of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol and its derivatives in non-clinical research has revealed important insights into their structure-activity relationships (SAR). These studies are fundamental in understanding how modifications to the tetrahydroquinoline scaffold influence biological activity, thereby guiding the design of new compounds with specific properties.

The tetrahydroquinoline core is a key pharmacophore, and its biological activity is significantly influenced by the nature and position of its substituents. For instance, the hydroxyl group at the 7-position is crucial for certain biological activities. In many heterocyclic compounds, a phenolic hydroxyl group is known to be a key feature for hydrogen bond interactions with biological receptors. Replacing this hydroxyl group with a methoxy group often leads to a decrease or complete loss of activity, underscoring the importance of this hydrogen bond-donating capability.

Substitutions on the nitrogen atom of the tetrahydroquinoline ring also play a pivotal role in determining the compound's biological profile. The presence of an ethyl group at the N-1 position, as in the title compound, influences its lipophilicity and steric profile, which in turn affects its interaction with biological targets. Studies on various N-substituted tetrahydroquinolines have shown that the size and nature of the alkyl group can modulate activity.

The following table summarizes the general SAR findings for tetrahydroquinoline derivatives based on available non-clinical research:

| Molecular Feature | Observation | Implication for Biological Activity |

| 7-OH Group | Replacement with -OCH3 often reduces or abolishes activity. | The hydroxyl group likely acts as a crucial hydrogen bond donor in interactions with biological targets. |

| N-1 Substitution | Varying the alkyl substituent at the N-1 position modulates activity. | The size and lipophilicity of the N-substituent are important for optimal target binding. |

| Aromatic Ring Substituents | Introduction of various functional groups alters the electronic and steric properties. | Can enhance or decrease activity depending on the specific target and interaction required. |

| Tetrahydroquinoline Core | The core scaffold provides a specific three-dimensional structure. | The overall conformation is essential for fitting into the binding sites of biological macromolecules. |

These SAR studies, while not always specific to 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol, provide a valuable framework for predicting its biological activities and for the rational design of new derivatives with enhanced or more specific functions in non-clinical contexts.

Exploration of Specific Enzymatic Interactions and Inhibitory Mechanisms (e.g., acetylcholinesterase, without clinical data)

Derivatives of tetrahydroquinoline have been a subject of interest in the study of enzyme inhibition, particularly in the context of neurodegenerative diseases where acetylcholinesterase (AChE) is a key target. The tetrahydroquinoline scaffold has been identified as a promising framework for the design of AChE inhibitors.

The inhibitory mechanism of tetrahydroquinoline derivatives against AChE often involves interactions with the enzyme's active site. The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (Ser-His-Glu) and a peripheral anionic site (PAS) at its entrance. Many quinoline (B57606) and tetrahydroquinoline derivatives have demonstrated the ability to inhibit AChE.

For instance, tacrine-tetrahydroquinoline heterodimers have been synthesized and shown to potently inhibit AChE activity. One such heterodimer exhibited an IC50 value of less than 1 nM, indicating very high potency. hkust.edu.hk The design of these hybrid molecules often aims to simultaneously bind to both the catalytic active site and the peripheral anionic site of AChE, leading to enhanced inhibitory activity.

Molecular modeling studies have provided further insights into the binding modes of tetrahydroquinoline-based inhibitors. These studies suggest that the tetrahydroquinoline nucleus can establish crucial interactions with key amino acid residues within the AChE active site gorge. The specific substituents on the tetrahydroquinoline ring system are critical for optimizing these interactions and achieving high inhibitory potency. For example, a series of tetrahydroquinoline-isoxazole hybrid compounds were synthesized and tested for their cholinergic enzyme inhibition potential, with some compounds showing significant potency against both AChE and butyrylcholinesterase (BChE). nih.gov

The following table presents examples of IC50 values for some tetrahydroquinoline derivatives against acetylcholinesterase, illustrating the potential of this scaffold in enzyme inhibition research.

| Compound Type | Enzyme | IC50 (µM) |

| Tetrahydroquinoline-isoxazole hybrid (5n) | Acetylcholinesterase (AChE) | 4.24 |

| Tetrahydroquinoline-isoxazole hybrid (6aa) | Butyrylcholinesterase (BChE) | 3.97 |

| Tacrine-tetrahydroquinoline heterodimer (7b) | Acetylcholinesterase (AChE) | 0.0009 |

It is important to note that while these studies highlight the potential of the tetrahydroquinoline scaffold as a basis for potent enzyme inhibitors, the specific inhibitory activity of 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol against acetylcholinesterase has not been explicitly detailed in the reviewed literature. However, the existing research on related derivatives provides a strong rationale for its potential in this area of non-clinical investigation.

Investigation of Antioxidant and Corrosion Inhibitor Properties of Tetrahydroquinoline Scaffolds

The tetrahydroquinoline scaffold, as present in 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-ol, is associated with notable antioxidant and corrosion-inhibiting properties, which are subjects of ongoing research.

Antioxidant Properties

The antioxidant activity of phenolic compounds, including those with a tetrahydroquinoline structure bearing a hydroxyl group, is well-documented. frontiersin.orgnih.gov The primary mechanism of antioxidant action for these compounds is through radical scavenging. The hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. jscholarpublishers.com This process is often referred to as a hydrogen atom transfer (HAT) mechanism. jscholarpublishers.com

The resulting phenoxy radical from the tetrahydroquinoline derivative is often stabilized by resonance, which makes the initial hydrogen donation more favorable. The effectiveness of a phenolic antioxidant is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the aromatic ring that can affect the stability of the phenoxy radical. frontiersin.orgnih.gov Studies on various phenolic compounds have shown that their ability to scavenge free radicals is a key contributor to their protective effects against oxidative stress in biological systems. frontiersin.orgnih.gov The antioxidant properties of tetrahydroquinoline derivatives are also attributed to their ability to act as inhibitors of radical chain oxidation of organic compounds. researchgate.net

Corrosion Inhibitor Properties

Nitrogen-containing heterocyclic compounds, including tetrahydroquinolines, have been extensively studied as corrosion inhibitors for various metals and alloys in acidic environments. ijcsi.proijcsi.proresearchgate.net The mechanism of corrosion inhibition by these organic molecules is generally attributed to their adsorption onto the metal surface. This adsorption process forms a protective film that isolates the metal from the corrosive medium. ijcsi.pro

The adsorption of nitrogen heterocyclic compounds on a metal surface can occur through several modes:

Physical adsorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the sharing of electrons between the heteroatoms (in this case, nitrogen) of the organic molecule and the vacant d-orbitals of the metal, leading to the formation of a coordinate-type bond. tandfonline.com

The presence of the nitrogen atom with its lone pair of electrons in the tetrahydroquinoline ring makes it an effective electron donor for chemisorption. Additionally, the aromatic ring can contribute to the adsorption process through π-electron interactions with the metal surface. The efficiency of a corrosion inhibitor depends on factors such as the concentration of the inhibitor, the temperature, the nature of the metal, and the composition of the corrosive medium. ijcsi.pro It has been noted that it is often more effective to use mixtures of these compounds rather than individual ones for industrial applications. ijcsi.proijcsi.pro

The following table summarizes the key aspects of the antioxidant and corrosion inhibitor properties of tetrahydroquinoline scaffolds.

| Property | Mechanism | Key Structural Features |

| Antioxidant | Radical scavenging via hydrogen atom transfer (HAT) from the phenolic hydroxyl group. | Phenolic -OH group, resonance stabilization of the resulting radical. |

| Corrosion Inhibitor | Adsorption on the metal surface to form a protective film, involving both physisorption and chemisorption. | Nitrogen heteroatom with lone pair electrons, π-electrons of the aromatic ring. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-ethyl-1,2,3,4-tetrahydroquinolin-7-ol, and how do reaction conditions influence product purity?

- Methodology : The compound can be synthesized via reductive amination or cyclization of substituted anilines. For example, LiAlH₄ in THF reduces carbonyl intermediates to form the tetrahydroquinoline core, while SOCl₂ in CHCl₃ facilitates cyclization (Scheme 4a) . Key parameters include temperature (room temperature vs. reflux), solvent polarity, and stoichiometric ratios. Purity is optimized using column chromatography (silica gel, ethyl acetate/hexane gradients) and verified via TLC/HPLC.

Q. How can researchers characterize the structural features of 1-ethyl-1,2,3,4-tetrahydroquinolin-7-ol?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (δ ~1.2 ppm for ethyl CH₃, δ ~6.8–7.2 ppm for aromatic protons) and FT-IR (O-H stretch ~3200–3600 cm⁻¹) .

- Mass Spectrometry : ESI-MS (m/z calculated for C₁₁H₁₅NO: 177.23) for molecular ion confirmation .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks (e.g., dihedral angles between the ethyl group and quinoline ring) .

Advanced Research Questions

Q. How do oxidation and reduction reactions affect the functional groups of 1-ethyl-1,2,3,4-tetrahydroquinolin-7-ol, and how can conflicting product data be resolved?

- Methodology :

- Oxidation : Using KMnO₄ or DDQ converts the hydroxyl group to a ketone, yielding quinolinone derivatives. Over-oxidation may lead to ring-opening products .

- Reduction : NaBH₄ or catalytic hydrogenation modifies the ethyl group or aromatic ring, but competing pathways require monitoring via in-situ IR or GC-MS .

- Conflict Resolution : Compare retention times (HPLC) and fragmentation patterns (MS/MS) against reference standards. Replicate reactions under inert atmospheres to exclude side reactions.

Q. What strategies are effective for evaluating the biological activity of 1-ethyl-1,2,3,4-tetrahydroquinolin-7-ol in neurological disease models?

- Methodology :

- In Vitro Assays : Dopamine receptor binding assays (competitive displacement with [³H]-spiperidone) and MAO-B inhibition studies .

- Computational Modeling : Docking simulations (AutoDock Vina) to predict interactions with D₂ receptors or serotonin transporters .

- In Vivo Testing : Rodent models (e.g., forced swim test for antidepressant activity) with dose optimization (5–50 mg/kg, IP) and pharmacokinetic profiling (plasma half-life via LC-MS) .

Q. How does stereochemistry at the ethyl or hydroxyl substituent influence the compound’s physicochemical and pharmacological properties?

- Methodology :

- Stereoselective Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (BINAP-Ru complexes) to isolate enantiomers .

- Analysis : Chiral HPLC (Chiralpak AD-H column) and circular dichroism (CD) spectroscopy to confirm enantiopurity.

- Property Comparison : LogP (octanol-water partitioning) and solubility assays to correlate stereochemistry with bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.